molecular formula C30H24N4O2 B12486903 N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide

N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide

Cat. No.: B12486903
M. Wt: 472.5 g/mol
InChI Key: YSMAUVXTNDRPOE-UHFFFAOYSA-N
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Description

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a complex organic compound that features both indole and carbazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-(9H-carbazol-9-yl)propanehydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide stands out due to its unique combination of indole and carbazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H24N4O2

Molecular Weight

472.5 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-3-carbazol-9-ylpropanamide

InChI

InChI=1S/C30H24N4O2/c35-28(18-19-33-25-15-7-4-12-22(25)23-13-5-8-16-26(23)33)31-32-29-24-14-6-9-17-27(24)34(30(29)36)20-21-10-2-1-3-11-21/h1-17,36H,18-20H2

InChI Key

YSMAUVXTNDRPOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CCN4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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